molecular formula C15H12ClNO2 B581878 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile CAS No. 1213790-87-4

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile

Cat. No.: B581878
CAS No.: 1213790-87-4
M. Wt: 273.716
InChI Key: GIOWFZJLEKWQFV-UHFFFAOYSA-N
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Description

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is an organic compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 g/mol . It is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzonitrile moiety. This compound is used in various research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile can be synthesized from 3-chloro-5-hydroxybenzonitrile and 4-methoxybenzyl chloride . The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxybenzonitrile
  • 4-Methoxybenzyl chloride
  • 3-Chloro-5-hydroxybenzonitrile

Uniqueness

3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

3-chloro-5-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWFZJLEKWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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